3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide
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Overview
Description
N-allyl-3-phenylpropiolamide is an organic compound characterized by the presence of an allyl group attached to a phenylpropiolamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-phenylpropiolamide typically involves the reaction of phenylpropiolic acid with allylamine. One common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures, around -20°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-allyl-3-phenylpropiolamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-phenylpropiolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-allyl-3-phenylpropiolamide has several scientific research applications:
Industry: N-allyl-3-phenylpropiolamide is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-3-phenylpropiolamide involves its interaction with molecular targets through various pathways. For instance, its derivatives can inhibit enzymes like succinate dehydrogenase, leading to antifungal activity . The compound’s structure allows it to form hydrogen bonds and undergo π-alkyl and π-cation interactions, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylpropiolamide: Shares a similar structure but lacks the allyl group.
N-allylpropiolamide: Similar but without the phenyl group.
N-arylpropiolamides: A broader class of compounds with varying aryl groups.
Uniqueness
N-allyl-3-phenylpropiolamide is unique due to the presence of both the allyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-phenyl-N-prop-2-enylprop-2-ynamide |
InChI |
InChI=1S/C12H11NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-7H,1,10H2,(H,13,14) |
InChI Key |
AVRJMTXDTRBUJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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